

Manufacturer and supplier information for Cabergoline-d6

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Compound of Interest					
Compound Name:	Cabergoline-d6				
Cat. No.:	B10820101	Get Quote			

Technical Guide: Cabergoline-d6

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **Cabergoline-d6**, a deuterated analog of Cabergoline. It is primarily utilized as an internal standard in quantitative analytical methods, such as mass spectrometry, to ensure the accuracy and precision of Cabergoline measurement in biological samples.[1][2]

Manufacturer and Supplier Information

Cabergoline-d6 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes.



Supplier	Product Number	CAS Number	Additional Information
Daicel Pharma Standards	DCTI-A-343	2738376-76-4	Offered as a labeled standard.[3][4]
Cayman Chemical	31690	2738376-76-4	Provided as a solution in acetonitrile.[2][5]
MedChemExpress (MCE)	HY-13824S	2738376-76-4	Deuterium labeled Cabergoline.[1]
BOC Sciences	Labeled analogue of Cabergoline.[6]		

Physicochemical and Technical Data

The key technical specifications for Cabergoline-d6 are summarized below.

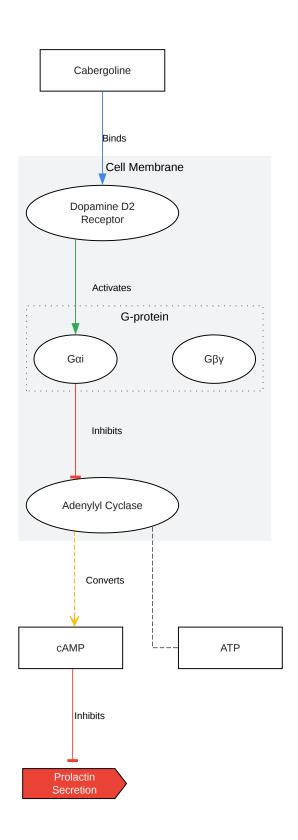
Parameter	Value	Source
Formal Name	N-[3-((dimethyl-d3)amino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)-ergoline-8β-carboxamide	[2]
CAS Number	2738376-76-4	[2][3][4]
Molecular Formula	C26H31D6N5O2	[2][3][4]
Molecular Weight	457.6 g/mol	[2][3][4]
Purity	≥99% deuterated forms (d1-d6)	[2]
Appearance	Off-white Hygroscopic solid	[4]
Solubility	Soluble in Acetonitrile, DMSO	[2][4]
Storage Condition	2-8°C	[4]
Stability	≥ 2 years	[2]



Mechanism of Action: Dopamine D2 Receptor Agonism

Cabergoline is a long-acting ergot derivative that functions as a potent agonist for the dopamine D2 receptor.[7][8] It has a high affinity for D2 receptors and a lower affinity for dopamine D1, α-adrenergic, and serotonin receptors.[7] The primary therapeutic effect, the inhibition of prolactin secretion, is mediated through its action on D2 receptors located on lactotroph cells in the anterior pituitary gland.[9][10] Stimulation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the synthesis and release of prolactin.[8]





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Cabergoline's D2 receptor signaling pathway.



Synthesis and Analytical Workflow General Synthesis Outline

The synthesis of Cabergoline is a multi-step process typically starting from 9,10-dihydrolysergic acid.[11] The process involves the formation of an amide side chain and the subsequent creation of an unsymmetrical N-acylurea moiety.[11] The final step often involves purification by chromatography to achieve high purity.[12] The synthesis of **Cabergoline-d6** would involve the use of a deuterated reagent, such as N,N-dimethyl-d6-propane-1,3-diamine, during the side-chain construction.

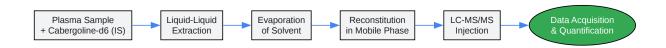


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Generalized synthesis workflow for **Cabergoline-d6**.

Typical Analytical Workflow

Cabergoline-d6 is used as an internal standard for quantifying Cabergoline in biological matrices like human plasma. A validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method is commonly employed.[13][14]



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Bioanalytical workflow using **Cabergoline-d6**.

Quantitative Analytical Data

Various chromatographic methods have been developed and validated for the determination of Cabergoline. The performance characteristics of some of these methods are summarized below.



Method	Linearity Range	LOD	LOQ	Matrix
LC-MS/MS	2.00 - 200.00 pg/mL	0.5 pg/mL	1.6 pg/mL	Human Plasma[13][14]
HPTLC	1000 - 5000 ng/spot	192.14 ng/spot	582.2 ng/spot	Pharmaceutical Formulation[15]
Spectrofluorimetr y	50.0 - 450.0 ng/mL	14.4 ng/mL	43.7 ng/mL	N/A[16]
TLC Densitometry	100.0 - 1500.0 ng/band	25.4 ng/band	76.9 ng/band	N/A[16]

Experimental Protocols

Protocol: LC-MS/MS Quantification of Cabergoline in Human Plasma

This protocol is adapted from a validated bioanalytical method.[13][14]

- 1. Sample Preparation and Extraction:
- To 500 μ L of human plasma in a centrifuge tube, add 50 μ L of **Cabergoline-d6** internal standard (IS) working solution.
- Add 2.5 mL of diethyl ether as the extraction solvent.
- Vortex the mixture for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes at 4°C.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.



- 2. Chromatographic Conditions:
- LC System: Agilent 1200 series or equivalent.
- Column: Reversed-phase C18 column.
- Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g.,
 0.05% aqueous triethylamine, pH adjusted).[16]
- Flow Rate: Typically 0.5 1.0 mL/min.
- Injection Volume: 10 μL.
- Total Run Time: Approximately 5.5 minutes.[13]
- 3. Mass Spectrometric Conditions:
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Cabergoline: m/z 452.3 → 381.2[13]
 - Internal Standard (e.g., Quetiapine): m/z 384.2 → 253.1[13]
- 4. Data Analysis:
- Quantification is performed by calculating the peak area ratio of the analyte (Cabergoline) to the internal standard (Cabergoline-d6 or other).
- A calibration curve is constructed by plotting the peak area ratios against the known concentrations of spiked calibration standards.
- The concentration of Cabergoline in the unknown samples is determined by interpolation from the calibration curve.



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